N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2,4-dipropoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the original amine and aldehyde.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. The presence of propoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-26-19-11-8-17(20(14-19)27-13-5-2)15-22-23-21(24)16-6-9-18(25-3)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,24)/b22-15+ |
InChI Key |
KOIAHQDVJNPCBT-PXLXIMEGSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC)OCCC |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCCC |
Origin of Product |
United States |
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